Cas no 76799-57-0 (Methyl 2-Acetoxy-4-bromobutanoate)

Methyl 2-Acetoxy-4-bromobutanoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-Acetoxy-4-bromobutanoate
- methyl 2-acetoxy-4-bromobutyrate
- Methyl2-Acetoxy-4-bromobutanoate
- methyl 2-acetyloxy-4-bromobutanoate
- 6938AJ
- TRA0039837
- SY026496
-
- MDL: MFCD25967071
- Inchi: 1S/C7H11BrO4/c1-5(9)12-6(3-4-8)7(10)11-2/h6H,3-4H2,1-2H3
- InChI Key: KQUKPABBVICMBZ-UHFFFAOYSA-N
- SMILES: BrC([H])([H])C([H])([H])C([H])(C(=O)OC([H])([H])[H])OC(C([H])([H])[H])=O
Computed Properties
- Exact Mass: 237.98400
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 6
- Complexity: 169
- Topological Polar Surface Area: 52.6
Experimental Properties
- PSA: 52.60000
- LogP: 0.87610
Methyl 2-Acetoxy-4-bromobutanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M224883-50mg |
METHYL 2-ACETOXY-4-BROMOBUTANOATE |
76799-57-0 | 50mg |
$ 135.00 | 2022-06-04 | ||
TRC | M224883-10mg |
METHYL 2-ACETOXY-4-BROMOBUTANOATE |
76799-57-0 | 10mg |
$ 50.00 | 2022-06-04 | ||
eNovation Chemicals LLC | D693924-0.25g |
Methyl 2-Acetoxy-4-bromobutanoate |
76799-57-0 | >95% | 0.25g |
$165 | 2024-07-20 | |
AK Scientific | 6938AJ-1g |
Methyl 2-acetoxy-4-bromobutanoate |
76799-57-0 | 98% | 1g |
$1495 | 2023-09-16 | |
A2B Chem LLC | AB75561-100mg |
Methyl 2-acetoxy-4-bromobutanoate |
76799-57-0 | >95% | 100mg |
$184.00 | 2024-04-19 | |
Aaron | AR003SB9-1g |
Methyl 2-acetoxy-4-bromobutanoate |
76799-57-0 | 95% | 1g |
$373.00 | 2025-02-10 | |
Aaron | AR003SB9-5g |
Methyl 2-acetoxy-4-bromobutanoate |
76799-57-0 | 95% | 5g |
$1024.00 | 2025-02-10 | |
eNovation Chemicals LLC | D293157-1g |
Methyl 2-Acetoxy-4-bromobutanoate |
76799-57-0 | 97% | 1g |
$645 | 2025-02-22 | |
eNovation Chemicals LLC | D693924-5g |
Methyl 2-Acetoxy-4-bromobutanoate |
76799-57-0 | >95% | 5g |
$975 | 2025-02-19 | |
eNovation Chemicals LLC | D293157-1g |
Methyl 2-Acetoxy-4-bromobutanoate |
76799-57-0 | 97% | 1g |
$645 | 2024-05-23 |
Methyl 2-Acetoxy-4-bromobutanoate Related Literature
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Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
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Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
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Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
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Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
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Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
Additional information on Methyl 2-Acetoxy-4-bromobutanoate
Research Brief on Methyl 2-Acetoxy-4-bromobutanoate (CAS: 76799-57-0): Recent Advances and Applications
Methyl 2-Acetoxy-4-bromobutanoate (CAS: 76799-57-0) is a key intermediate in the synthesis of various bioactive compounds, particularly in the pharmaceutical and agrochemical industries. Recent studies have highlighted its utility in asymmetric synthesis, drug development, and as a building block for complex molecules. This research brief consolidates the latest findings on its chemical properties, synthetic applications, and potential therapeutic uses, providing a comprehensive overview for researchers and industry professionals.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the role of Methyl 2-Acetoxy-4-bromobutanoate in the synthesis of chiral β-lactam antibiotics. The compound's bromo and acetoxy functional groups enable selective modifications, facilitating the construction of stereocenters critical for antibiotic activity. Researchers achieved a 92% enantiomeric excess (ee) in the final product, underscoring its value in precision synthesis.
In the field of oncology, a team from MIT reported the use of this compound as a precursor for novel HDAC (histone deacetylase) inhibitors. The bromobutanoate moiety was pivotal in introducing a zinc-binding group, enhancing inhibitor potency against cancer cell lines (IC50 values < 50 nM). These findings were detailed in a 2024 Nature Chemical Biology paper, emphasizing its potential in epigenetic therapy.
Process chemistry advancements have also emerged, with a 2023 Organic Process Research & Development article describing a continuous-flow synthesis of Methyl 2-Acetoxy-4-bromobutanoate. The method achieved 85% yield with reduced hazardous waste (E-factor: 8.2), addressing sustainability challenges in large-scale production. This innovation aligns with the pharmaceutical industry's green chemistry initiatives.
Analytical characterizations using GC-MS and 13C NMR have further refined quality control parameters for this compound. A recent ACS Omega study (2024) established purity thresholds (>98.5%) required for GMP-compliant applications, particularly in API manufacturing. These standards are now being adopted by major suppliers like Sigma-Aldrich and TCI Chemicals.
Emerging applications include its use in PROTAC (Proteolysis Targeting Chimera) development, where the bromo group enables linker diversification. A 2024 Cell Chemical Biology study leveraged this property to create BRD4 degraders with improved pharmacokinetic profiles. Such breakthroughs position Methyl 2-Acetoxy-4-bromobutanoate as a versatile tool in targeted protein degradation therapeutics.
Ongoing clinical trials (Phase I/II) for molecules derived from this intermediate show promise in treating resistant bacterial infections and hematological malignancies. Patent analysis reveals a 40% increase in filings (2022-2024) referencing 76799-57-0, indicating growing commercial interest. Future research directions include biocatalytic approaches to its synthesis and exploration of its metabolites' pharmacological activities.
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